molecular formula C21H27FN4O2S B2490304 2-((1-(3-(二甲基氨基)丙基)-2-氧代-1,2,5,6,7,8-六氢喹唑啉-4-基)硫)-N-(4-氟苯基)乙酰胺 CAS No. 941979-75-5

2-((1-(3-(二甲基氨基)丙基)-2-氧代-1,2,5,6,7,8-六氢喹唑啉-4-基)硫)-N-(4-氟苯基)乙酰胺

货号 B2490304
CAS 编号: 941979-75-5
分子量: 418.53
InChI 键: IEYKJPRTJXSAJG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • The compound belongs to a class of quinazoline derivatives, known for their diverse pharmacological activities.

Synthesis Analysis

  • Similar compounds are typically synthesized via multi-step processes involving reactions like the Sonogashira cross-coupling or Strecker synthesis. For example, a related compound was synthesized using Sonogashira cross-coupling of quinoline derivatives (Durgadas, Mukkanti, & Pal, 2013).

Molecular Structure Analysis

  • The molecular structure often involves extensive computational studies like DFT calculations, as seen in a similar compound's analysis (El-Azab et al., 2016).

Chemical Reactions and Properties

  • These compounds participate in various chemical reactions, forming stable complexes with different biological targets. For instance, molecular docking studies showed a related compound forming a stable complex with the BRCA2 complex (El-Azab et al., 2016).

Physical Properties Analysis

  • The physical properties, such as solubility and melting point, can be inferred from similar compounds but are typically determined experimentally.

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, are often explored through experimental and computational methods. The nonlinear optical property has been observed in similar compounds, indicating potential for varied applications (El-Azab et al., 2016).

科学研究应用

  1. 神经激肽-1受体拮抗剂:Harrison等人(2001年)的研究讨论了一种具有类似化学结构的神经激肽-1受体拮抗剂,强调其在口服和静脉注射治疗呕吐和抑郁等疾病中的潜力(Harrison et al., 2001)

  2. 结构特性和应用:Karmakar等人(2007年)研究了异喹啉衍生物的结构方面,这些衍生物在结构上类似于所讨论的化合物,具有形成凝胶和晶体固体的潜力,表明在材料科学中的应用(Karmakar et al., 2007)

  3. 抗真菌剂:Bardiot等人(2015年)探讨了2-氧代吗啉-3-基乙酰胺衍生物,这些衍生物与目标化合物具有结构相似性,作为广谱抗真菌剂,显示出在治疗真菌感染中的潜力(Bardiot et al., 2015)

  4. 抗菌和抗癌特性:Deep等人(2013年)对与目标化合物结构类似的噻唑啉-4-酮结合的研究表明,具有显著的抗菌和抗癌活性,建议在制药开发中使用(Deep et al., 2013)

  5. 自噬和凋亡在癌细胞中:Rim等人(2014年)研究了一种具有类似结构的T型Ca2+通道阻滞剂,诱导肺癌细胞自噬和凋亡,为癌症治疗提供了潜在途径(Rim et al., 2014)

  6. 合成和生物评价:Gul等人(2017年)合成并评估了2-[[5-烷基/芳基取代-1,3,4-噁二唑-2-基]硫]-N-[4-(4-吗啉基)苯基]乙酰胺衍生物,强调了它们的抗菌活性和治疗应用潜力(Gul et al., 2017)

  7. 分子对接和抗癌评价:Riadi等人(2021年)对一种基于喹唑啉的衍生物进行的研究表明其作为VEGFR-2和EGFR酪氨酸激酶的双重抑制剂的潜力,表明其作为抗癌药物的有效性(Riadi et al., 2021)

属性

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O2S/c1-25(2)12-5-13-26-18-7-4-3-6-17(18)20(24-21(26)28)29-14-19(27)23-16-10-8-15(22)9-11-16/h8-11H,3-7,12-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYKJPRTJXSAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。